molecular formula C₁₁H₇NO₄S B1663044 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- CAS No. 6318-41-8

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

Cat. No. B1663044
CAS RN: 6318-41-8
M. Wt: 249.24 g/mol
InChI Key: SDGWAUUPHUBJNQ-UHFFFAOYSA-N
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Description

“2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-” is a chemical compound with the molecular formula C₁₁H₇NO₄S. It is also known as PI 3-Kγ Inhibitor VII . This compound is involved in diverse biological processes, including cell growth, migration, and metabolism.


Synthesis Analysis

A series of thiazolidine-2,4-dione derivatives was designed, derived, and then evaluated for its antioxidant and antimicrobial evaluations . The biological screening outcomes indicated that the molecules 4, 9, 11, 12, 13, 15, and 16 showed promising activity against the selected strains of microbial species .


Molecular Structure Analysis

The molecular structure of “2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-” can be represented by the molecular formula C₁₁H₇NO₄S . The average mass of this compound is 264.257 Da .


Physical And Chemical Properties Analysis

The melting point of “2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-” is 247-249 °C, and its density is predicted to be 1.595±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Applications

2,4-Thiazolidinedione is a key industrial material for synthesizing biologically active agents, such as antimicrobials and anti-diabetes drugs. Its cost-effective synthesis is crucial due to the high cost of clinically used drugs derived from it (Meng, Li, & Zheng, 2008).

Antimicrobial and Cytotoxic Activities

A series of derivatives of 2,4-thiazolidinedione exhibit significant antimicrobial and cytotoxic activities. These compounds are synthesized through molecular hybridization and have shown considerable antibiotic activity against various microorganisms and effectiveness in inhibiting human erythromyeloblastoid leukemia and lung carcinoma cell lines (Feitoza et al., 2012).

Electrochemical Characteristics

The electrochemical properties of 2,4-thiazolidinedione derivatives, such as redox potential, are influenced by the alkyl group's number and position. These properties are critical for applications like heavy metal ion adsorption from aqueous solutions (Ungureanu et al., 2021).

Antidiabetic Activity

N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives have been synthesized and shown to possess anti-hyperglycemic properties in diabetic patients. These compounds were tested in vivo using diabetic mice models and demonstrated significant decreases in blood glucose levels (Mahapatra, Saini, & Kumar, 2016).

Effects on Endothelial Cells

Studies on new Thiazolidinediones (TZDs) derivatives show that they act as partial agonists of PPARγ and modulate endothelial cell activation and dysfunction. They also stimulate migration and tube formation, which are crucial in angiogenesis (Rudnicki et al., 2016).

Antioxidant Activity

Certain 2,4-thiazolidinedione derivatives exhibit antioxidant activities, contributing to their diverse biological properties. These properties are crucial in designing more chemically versatile and pharmacologically effective derivatives (Rekha, 2017).

Anticancer Properties

New thiazacridine derivatives, which are a combination of acridine and thiazolidine nuclei, demonstrate potent anticancer properties. They inhibit DNA topoisomerase I activity and induce apoptosis in cancer cells, suggesting their potential as effective anticancer agents (Barros et al., 2013).

Safety And Hazards

The safety data sheet for “2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-” suggests that it should be used only for R&D and not for medicinal or household use . In case of accidental release, dust formation should be avoided, and skin and eye contact should be avoided .

properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGWAUUPHUBJNQ-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

CAS RN

6318-41-8
Record name NSC31098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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